molecular formula C24H20FN5O2S B11988626 N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11988626
M. Wt: 461.5 g/mol
InChI Key: XFTMAXYWSJZPIP-CVKSISIWSA-N
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Description

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the hydrazide precursor, followed by the introduction of the triazolyl and fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, triazole compounds, and fluorobenzaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pH levels to optimize the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazolyl and fluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the triazolyl group contributes to its biological activity .

Properties

Molecular Formula

C24H20FN5O2S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20FN5O2S/c1-32-21-12-10-18(11-13-21)23-28-29-24(30(23)20-8-3-2-4-9-20)33-16-22(31)27-26-15-17-6-5-7-19(25)14-17/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

XFTMAXYWSJZPIP-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

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